Product packaging for L-Dopa-L-dopa-L-dopa(Cat. No.:CAS No. 52370-62-4)

L-Dopa-L-dopa-L-dopa

Cat. No.: B14654080
CAS No.: 52370-62-4
M. Wt: 555.5 g/mol
InChI Key: ZAYTZDQQAPUMRU-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-DOPA and its Oligopeptide Architectures in Contemporary Research

L-DOPA, an amino acid synthesized from L-tyrosine, is a vital precursor to several neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgebi.ac.uk Beyond its well-established role in neurobiology, the unique chemical nature of its catechol side chain has made it a cornerstone in materials science and chemical biology. wikipedia.orgunibo.it The catechol group's ability to engage in a variety of interactions, such as hydrogen bonding, metal chelation, and redox reactions, makes L-DOPA a versatile building block for creating functional materials. unibo.it

Contemporary research has increasingly focused on the incorporation of L-DOPA into oligopeptide and polypeptide structures to harness these properties. unibo.itnih.gov Scientists are designing and synthesizing L-DOPA-containing peptides to mimic the remarkable adhesive proteins found in marine organisms like mussels, which utilize L-DOPA for their strong, water-resistant adhesion. wikipedia.orgacs.org These synthetic oligopeptide architectures are being investigated for a wide array of applications, from medical adhesives and coatings to drug delivery systems and tissue engineering scaffolds. acs.orgnih.govmdpi.com For instance, dipeptides such as L-Dopa-L-Dopa have been shown to self-assemble into ordered nanostructures, demonstrating the inherent propensity of these molecules to form higher-order assemblies. unibo.it

Significance of Defined Oligopeptides in Supramolecular Chemistry and Engineered Biomaterials

Defined oligopeptides, with their precise sequence and length, are of paramount significance in supramolecular chemistry and the development of engineered biomaterials. chinesechemsoc.org Unlike polymers with statistical distributions of monomers, oligopeptides offer monodisperse, well-defined chemical structures. This precision allows for unparalleled control over the self-assembly process, which is governed by a combination of weak, non-covalent interactions including hydrogen bonds, hydrophobic interactions, and electrostatic forces. unibo.itchinesechemsoc.org

The ability to dictate the primary sequence of amino acids enables researchers to program the secondary structures (e.g., β-sheets, α-helices) that these oligopeptides adopt. chinesechemsoc.org These secondary structures, in turn, direct the formation of complex, hierarchical supramolecular architectures such as nanofibers, nanotubes, hydrogels, and thin films. unibo.itchinesechemsoc.org This "bottom-up" approach to material design is central to creating biomaterials with tailored mechanical properties, biocompatibility, and specific biological functions. acs.org The field of supramolecular systems chemistry leverages this programmability to create dynamic and adaptive materials that can respond to external stimuli like pH, temperature, or light. chinesechemsoc.orgacs.org

Scope and Academic Research Focus on L-Dopa-L-dopa-L-dopa: A Tripeptide Perspective

While extensive research exists on L-DOPA-containing polymers and various di- and tetrapeptides academie-sciences.frnih.gov, the specific tripeptide this compound represents a focused area of academic inquiry. Research on this tripeptide aims to elucidate the fundamental contributions of repeating catechol units to peptide self-assembly and material properties, without the complexities of longer, more heterogeneous sequences.

From a tripeptide perspective, the academic focus is on understanding how the proximity and density of catechol groups influence:

Self-Assembly and Nanostructure Formation: Investigating the conditions under which the tripeptide self-assembles into specific morphologies like fibrils, spheres, or gels. unibo.it

Adhesive Properties: Quantifying the adhesive strength of the tripeptide on various surfaces, inspired by mussel adhesive proteins. unibo.it A related protected tripeptide, Fmoc-L-Dopa-L-Dopa-L-Lys, has been shown to form a viscoelastic glue. unibo.it

Redox Activity and Antioxidant Potential: Characterizing the tripeptide's ability to act as a reducing agent and scavenger of free radicals, a property inherent to the catechol moiety. unibo.it

Metal Ion Chelation: Studying the coordination of the tripeptide with various metal ions, which can be used to form crosslinked hydrogels or for applications in bioremediation. nih.gov

By isolating the properties of this simple, repeating tripeptide, researchers can build more accurate models for the behavior of more complex L-DOPA-based biomaterials and gain deeper insights into the structure-function relationships that govern their performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O10 B14654080 L-Dopa-L-dopa-L-dopa CAS No. 52370-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52370-62-4

Molecular Formula

C27H29N3O10

Molecular Weight

555.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1

InChI Key

ZAYTZDQQAPUMRU-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

Origin of Product

United States

Synthetic Strategies and Chemical Engineering for L Dopa L Dopa L Dopa Construction

Peptide Synthesis Methodologies for L-DOPA Oligomers

The construction of L-Dopa oligomers, including the specific tripeptide L-Dopa-L-dopa-L-dopa, requires precise chemical strategies to form peptide bonds while protecting the reactive catechol side chains of the L-Dopa monomers. Both solution-phase and solid-phase synthesis methodologies have been adapted for this purpose, each employing distinct techniques for activation, coupling, and purification.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the foundational method for creating peptides before the advent of solid-phase techniques. libretexts.org This approach involves the sequential coupling of amino acids in a homogenous reaction mixture, with purification of the intermediate peptide after each step. For L-Dopa oligomers, this method requires careful selection of protecting groups and coupling reagents to ensure specificity and minimize side reactions. libretexts.org

One strategy for activating the carboxyl group of an amino acid for peptide bond formation is through the creation of a p-nitrophenyl ester. This method involves reacting the N-protected L-Dopa with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting p-nitrophenyl ester is an activated intermediate that can then react with the free amino group of another L-Dopa molecule to form a dipeptide.

The electron-withdrawing nature of the p-nitrophenyl group makes the ester highly susceptible to nucleophilic attack by the amino group, facilitating peptide bond formation under relatively mild conditions. ekb.eg This controlled, stepwise approach allows for the systematic elongation of the peptide chain to form this compound. The progress of the reaction can be monitored, and the intermediate products purified at each stage.

Table 1: Key Features of p-Nitrophenyl Ester Activation

FeatureDescription
Activation Principle The carboxyl group of the N-protected L-Dopa is converted into a more reactive p-nitrophenyl ester.
Reaction Conditions Typically involves the use of a coupling agent like DCC and is carried out in an organic solvent.
Advantages Allows for controlled, stepwise addition of amino acids and isolation of intermediates.
Challenges Requires purification after each coupling step, which can be time-consuming and may lead to lower overall yields for longer oligomers.

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in solution-phase peptide synthesis that facilitates the direct formation of a peptide bond between a carboxyl group and an amino group. americanpeptidesociety.orguni-kiel.dethieme-connect.de In the synthesis of this compound, an N-protected L-Dopa molecule is reacted with a C-protected L-Dopa molecule in the presence of DCC. libretexts.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. libretexts.orgwikipedia.org This intermediate is then readily attacked by the nucleophilic amino group of the second L-Dopa molecule, forming the peptide bond. libretexts.orgwikipedia.org A byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. thieme-connect.depeptide.com To minimize the risk of racemization and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with DCC. americanpeptidesociety.orguni-kiel.de

Table 2: DCC Coupling Method for L-Dopa Oligomer Synthesis

StepDescriptionKey Reagents
1. Activation The carboxyl group of an N-protected L-Dopa is activated by DCC.N-protected L-Dopa, DCC
2. Coupling The activated L-Dopa reacts with the amino group of a C-protected L-Dopa.O-acylisourea intermediate, C-protected L-Dopa
3. Product Formation A dipeptide is formed, along with the dicyclohexylurea (DCU) byproduct.Protected L-Dopa dipeptide, DCU
4. Repetition The process is repeated with deprotection and subsequent coupling to elongate the peptide chain.Protected dipeptide, protected L-Dopa monomer, DCC

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) has become the predominant method for synthesizing peptides due to its efficiency and suitability for automation. altabioscience.comnih.govluxembourg-bio.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner through repeated cycles of deprotection and coupling. beilstein-journals.org

The most common strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. altabioscience.comnih.govresearchgate.net The Fmoc group is stable under the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). altabioscience.comnih.gov This orthogonality is a key advantage of Fmoc chemistry. altabioscience.comnih.gov

For the synthesis of this compound, Fmoc-L-Dopa derivatives with protected catechol side chains are used. researchgate.netnih.gov The synthesis cycle involves:

Anchoring the first Fmoc-L-Dopa amino acid to the solid support.

Removal of the Fmoc group with a piperidine solution to expose the free amino group.

Coupling the next Fmoc-L-Dopa amino acid, which has been activated with a coupling reagent.

Repeating the deprotection and coupling steps until the desired tripeptide sequence is assembled.

The reactive catechol group of L-Dopa must be protected throughout the synthesis to prevent unwanted side reactions. nih.gov Various protecting groups compatible with Fmoc chemistry, such as acetonide, have been developed for this purpose. nih.govchempep.com

Table 3: Standard Fmoc-SPPS Cycle for this compound

StepProcedureReagents
1. Deprotection Removal of the Fmoc group from the N-terminus of the resin-bound peptide.20% Piperidine in DMF
2. Washing Removal of excess deprotection reagent and byproducts.DMF
3. Coupling Addition of the next activated Fmoc-L-Dopa amino acid.Fmoc-L-Dopa(side-chain protected), Coupling Reagents (e.g., DIC/HOBt)
4. Washing Removal of excess reactants and byproducts.DMF

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : Similar to DCC, EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids. peptide.comacademie-sciences.fr Its water solubility is advantageous as the urea (B33335) byproduct can be easily washed away with aqueous solutions during purification, although this is less of a concern in the washing steps of SPPS. peptide.com

1-Hydroxybenzotriazole (HOBt) : HOBt is frequently used as an additive with carbodiimides like EDC or DCC. americanpeptidesociety.orgpeptide.comacademie-sciences.fr It reacts with the activated amino acid to form an HOBt-ester, which is less prone to racemization and more reactive than the O-acylisourea intermediate alone. americanpeptidesociety.orgpeptide.com This enhances the coupling efficiency and helps maintain the stereochemical integrity of the L-Dopa residues.

Isobutyl Chloroformate (IBCF) : IBCF is used in the mixed anhydride (B1165640) method of carboxyl group activation. beilstein-journals.org It reacts with the N-protected amino acid in the presence of a base to form a highly reactive mixed anhydride intermediate. beilstein-journals.org This intermediate then rapidly acylates the free amino group of the resin-bound peptide. academie-sciences.frresearchgate.net

The choice of coupling reagent can be tailored based on the specific amino acid sequence to optimize the synthesis of this compound.

Table 4: Common Coupling Reagents in L-Dopa Oligomer Synthesis

Coupling Reagent/AdditiveAbbreviationFunction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCActivates carboxyl groups for amide bond formation.
1-HydroxybenzotriazoleHOBtSuppresses racemization and improves coupling efficiency when used with carbodiimides.
Isobutyl ChloroformateIBCFForms a mixed anhydride for carboxyl group activation.
DicyclohexylcarbodiimideDCCActivates carboxyl groups; widely used in solution-phase and sometimes in solid-phase synthesis.

Orthogonal Protecting Group Strategies for L-DOPA Functionalities

The successful chemical synthesis of L-Dopa-containing peptides hinges on the use of orthogonal protecting groups that can be selectively removed without affecting other sensitive functionalities in the molecule. This is particularly crucial for L-Dopa, which possesses a reactive catechol group in its side chain in addition to the standard amino and carboxyl groups.

Phenolic Hydroxyl Protection (e.g., O,O′-Dimethyl, Benzyl (B1604629) Ethers)

The catechol group of L-Dopa is susceptible to oxidation, which can lead to undesired side reactions and polymerization. Therefore, effective protection of these phenolic hydroxyl groups is a critical step in the synthesis of L-Dopa-containing peptides.

O,O'-Dimethyl Protection: The methylation of the catechol group to form O,O'-dimethyl-L-dopa is a potential strategy to protect the hydroxyl groups. However, the subsequent demethylation to regenerate the catechol can require harsh conditions that may not be compatible with the peptide backbone.

Benzyl Ethers: Benzyl ethers are a more commonly employed protecting group for the phenolic hydroxyls of L-Dopa. ucla.eduorganic-chemistry.orgacademie-sciences.fr They can be introduced under relatively mild conditions and are stable to the reagents typically used in peptide synthesis. organic-chemistry.org The benzyl groups can be removed by catalytic hydrogenolysis, a method that is generally mild and does not affect most other protecting groups used in peptide synthesis. organic-chemistry.orgnih.gov

Protecting GroupStructureIntroduction ReagentsCleavage Conditions
Benzyl EtherO-CH₂-PhBenzyl bromide, baseH₂, Pd/C

This table provides a summary of the benzyl ether protecting group for the phenolic hydroxyls of L-Dopa.

Amine Protection (e.g., Carbobenzoxylation, tert-Butoxycarbonyl, N-ε-2-Chlorobenzyloxycarbonyl)

The protection of the α-amino group of L-Dopa is essential to prevent unwanted polymerization during peptide coupling reactions. Several protecting groups are commonly used for this purpose, each with its own advantages and specific cleavage conditions.

Carbobenzoxylation (Cbz): The carbobenzoxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis. beilstein-journals.org It is stable to a range of reaction conditions but can be readily removed by catalytic hydrogenolysis, often concurrently with the deprotection of benzyl ethers. beilstein-journals.org

tert-Butoxycarbonyl (Boc): The tert-butoxycarbonyl (Boc) group is another cornerstone of peptide synthesis, particularly in solid-phase methods. beilstein-journals.orgchemicalbook.com It is stable to basic conditions but can be removed with moderate acids, such as trifluoroacetic acid (TFA). ucla.edubeilstein-journals.org The use of Boc protection for the amine and benzyl ethers for the catechol provides an orthogonal protection scheme. ucla.eduacademie-sciences.fr

N-ε-2-Chlorobenzyloxycarbonyl (2-Cl-Z): The 2-chlorobenzyloxycarbonyl group is a derivative of the Cbz group and is often used for the protection of the ε-amino group of lysine (B10760008) in Boc-based solid-phase peptide synthesis. It is stable to the acidic conditions used to remove the Boc group but can be cleaved with strong acids like hydrogen fluoride, which is often used for the final cleavage of the peptide from the resin.

Protecting GroupAbbreviationStructureCleavage Conditions
CarbobenzoxyCbz, Z-CO-O-CH₂-PhH₂, Pd/C
tert-ButoxycarbonylBoc-CO-O-C(CH₃)₃Trifluoroacetic Acid (TFA)
2-Chlorobenzyloxycarbonyl2-Cl-Z-CO-O-CH₂-C₆H₄ClStrong acids (e.g., HF)

This table summarizes common amine protecting groups used in L-Dopa peptide synthesis.

Bio-Inspired and Enzymatic Synthesis Routes for L-DOPA Peptide Motifs

Nature provides a rich source of inspiration for the synthesis of complex molecules. The biosynthesis of L-Dopa-containing proteins in marine organisms and the specific action of certain enzymes offer attractive alternatives to traditional chemical synthesis.

Mimicry of Marine Adhesive Protein Biogenesis

Marine mussels produce adhesive proteins that are rich in L-Dopa residues, which are crucial for their ability to adhere to various surfaces underwater. acs.orgnih.govresearchgate.net These proteins are synthesized through a post-translational modification process where tyrosine residues within the protein are hydroxylated to L-Dopa. nih.gov Mimicking this biological process offers a powerful strategy for the synthesis of L-Dopa-containing peptides. acs.orgnih.gov By synthesizing a tyrosine-rich peptide and then selectively converting the tyrosine residues to L-Dopa, it is possible to generate the desired L-Dopa peptide motifs. acs.org

Tyrosinase-Mediated Oxidative Functionalization of Tyrosine Residues within Peptides

Tyrosinase is a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to catechols. nih.govplos.orgresearchgate.netresearchgate.net This enzymatic activity can be harnessed to convert tyrosine residues within a pre-synthesized peptide to L-Dopa residues. acs.orgnih.govplos.orgresearchgate.net This approach avoids the need for protecting group chemistry for the catechol functionality during peptide synthesis. nih.gov The reaction is typically carried out in an aqueous buffer at a controlled pH. nih.govplos.orgresearchgate.net However, tyrosinase can also further oxidize L-Dopa to dopaquinone, which can lead to cross-linking and other side reactions. nih.govplos.org Therefore, careful control of the reaction conditions is necessary to maximize the yield of the desired L-Dopa-containing peptide. nih.govplos.org

L-Tyrosine Phenol-Lyase Catalysis for L-DOPA Precursors

L-Tyrosine phenol-lyase (TPL) is an enzyme that can catalyze the synthesis of L-Dopa from precursors such as pyruvate, ammonia, and catechol. nih.govnih.govresearchgate.net This enzymatic route provides a direct method for the production of the L-Dopa amino acid, which can then be used as a building block in solid-phase or solution-phase peptide synthesis. nih.govnih.gov The use of TPL offers a more environmentally friendly and cost-effective alternative to the chemical synthesis of L-Dopa. nih.govnih.govresearchgate.net

Genetic Engineering for Site-Specific L-DOPA Incorporation into Peptides

The precise placement of L-DOPA within a peptide sequence is crucial for harnessing its unique chemical properties for advanced biomaterials and therapeutic applications. Genetic engineering offers powerful tools to achieve this site-specific incorporation, moving beyond the limitations of traditional chemical synthesis. These methods allow for the production of peptides and proteins with precisely controlled composition and functionality.

Non-Canonical Amino Acid Integration via Genetic Code Expansion

The integration of non-canonical amino acids (ncAAs) like L-DOPA into proteins is made possible through the expansion of the genetic code. This sophisticated bioengineering technique enables the ribosomal incorporation of amino acids beyond the standard 20. The core of this technology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery, recognizing a unique codon—typically a nonsense or "stop" codon such as UAG (amber)—and inserting the desired ncAA at that specific position in the growing polypeptide chain.

Several key components are required for the successful site-specific incorporation of L-DOPA:

An Evolved Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and charge L-DOPA onto its partner tRNA, while not cross-reacting with any of the canonical amino acids.

An Orthogonal tRNA: This tRNA is not recognized by any of the host cell's endogenous synthetases but is recognized by the evolved aaRS. It possesses an anticodon that is complementary to a nonsense codon.

A Re-assigned Codon: A codon that is typically used to signal the termination of translation is repurposed to encode the ncAA. The amber stop codon (UAG) is frequently used for this purpose.

The efficiency of L-DOPA incorporation can be influenced by several factors, including the efficiency and fidelity of the orthogonal pair, the cellular concentration of L-DOPA, and competition with the host's translation termination factors. rice.edu To overcome the potential toxicity and low intracellular concentration of exogenously supplied L-DOPA, researchers have developed E. coli strains capable of biosynthesizing L-DOPA from simpler precursors like catechol, pyruvate, and ammonia. asm.org This in vivo synthesis has been shown to support efficient incorporation of L-DOPA into target proteins. asm.org

Recent advancements have focused on improving the yield and fidelity of L-DOPA incorporation. One approach involves the directed evolution of enzymes involved in L-DOPA biosynthesis, such as 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaB), which has led to significant increases in protein yields. nih.gov Another strategy employs specialized in vitro protein expression systems where essential translation release factors are removed, thereby eliminating competition at the reassigned stop codon and achieving near-perfect incorporation efficiency. biorxiv.org

Research Findings on L-DOPA Incorporation via Genetic Code Expansion
Method/SystemOrganism/SystemTarget ProteinIncorporation EfficiencyProtein YieldKey Findings
Engineered HpaB and orthogonal translation systemE. coliRecombinant protein≥80%277 mg/LDirected evolution of HpaB significantly enhanced L-DOPA biosynthesis and subsequent incorporation. biorxiv.org
Citrobacter freundii TPL and MjY-derived DOPA aaRSE. coliNot specifiedNear 100%5.09 mg/LAchieved high incorporation fidelity but lower yields, likely due to the use of minimal medium. biorxiv.org
Mus musculus tyrosine hydroxylase and ChePheRSE. coliNot specifiedNear 100%3.1 mg/LSimilar to the TPL system, high fidelity was observed with limited protein yield in minimal medium. biorxiv.org
In vitro protein expression with release factor removalCell-free systemsfGFP100%2.24 µg in 20 µL reactionElimination of competing release factors allows for highly efficient and precise DOPA incorporation at all three stop codons. rice.edubiorxiv.org

Engineering Collagen-Mimicking Polypeptides with Precisely Placed L-DOPA Residues

Collagen, a major structural protein in the extracellular matrix, has significant potential in tissue engineering and regenerative medicine. However, sourcing and purifying natural collagen can be problematic. A promising alternative is the production of recombinant collagen-mimicking polypeptides (CMPs) in microbial hosts like E. coli. These CMPs are designed to self-assemble into the characteristic triple-helical structure of natural collagen.

A significant challenge in the production of recombinant CMPs is the lack of post-translational modifications that are crucial for the stability and function of natural collagen. The site-specific incorporation of L-DOPA into CMPs via genetic code expansion offers a powerful solution to this problem. The catechol side chain of L-DOPA can participate in various interactions, including covalent cross-linking, which can significantly enhance the stability and functionality of the engineered collagen.

Research has demonstrated that the precise placement of L-DOPA residues within the CMP sequence can lead to several beneficial properties:

Enhanced Thermal Stability: The introduction of L-DOPA allows for subsequent cross-linking, which can dramatically increase the melting temperature (Tm) of the collagen triple helix, making the resulting biomaterial stable at physiological temperatures.

Improved Self-Assembly: The presence of L-DOPA can promote the fibrillation of CMPs, mimicking the natural assembly of collagen fibers.

Enhanced Biocompatibility and Cell Adhesion: L-DOPA-containing CMPs have been shown to facilitate cell adhesion, spreading, and metabolic activity, making them excellent candidates for use in hydrogels and scaffolds for tissue engineering. researchgate.net The catechol groups of L-DOPA are thought to mimic the adhesive properties of mussel foot proteins, which are rich in this amino acid.

The ability to genetically encode the position of L-DOPA residues provides a high degree of control over the final properties of the collagen-based biomaterial. This allows for the creation of "smart" CMPs with tunable chemical and mechanical properties tailored for specific applications in regenerative medicine. researchgate.net

Impact of L-DOPA Incorporation on Collagen-Mimicking Polypeptides (CMPs)
PropertyObservationSignificance
Thermal StabilityDopa-Lysine covalent capture enhances the thermal stability of CMP nanofibers to well above 37 °C.Allows for the creation of stable collagen-based biomaterials for in vivo applications.
Self-AssemblyL-DOPA incorporation significantly enhances the fibrillation process of CMPs under physiological conditions. researchgate.netPromotes the formation of higher-order structures that mimic the native extracellular matrix. researchgate.net
Cell AdhesionL-DOPA-containing CMPs promote cell adhesion, spreading, and increased metabolic activity of human fibroblasts. biorxiv.orgImproves the biocompatibility of engineered tissues and promotes cell growth and function. biorxiv.org
BiocompatibilityEngineered CMPs demonstrate superior biocompatibility in both 2-D hydrogels and 3-D scaffolds. researchgate.netProvides a pathogen-free and sustainable alternative to animal-derived collagen for medical applications. researchgate.net

Biochemical Mechanisms and Functional Roles of L Dopa L Dopa L Dopa in Complex Systems

Molecular Interactions Governing Self-Assembly

The spontaneous organization of L-Dopa-L-dopa-L-dopa into ordered supramolecular structures is a process governed by a delicate interplay of non-covalent forces. unibo.itresearchgate.net These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of complex and functional materials. unibo.it

Critical Role of the Catechol Moiety in Non-Covalent Interactions

The catechol group, a 1,2-dihydroxybenzene functional group, is the cornerstone of L-Dopa's and, by extension, the L-Dopa trimer's reactivity and self-assembly behavior. researchgate.netunibo.it This moiety facilitates a variety of non-covalent interactions that are crucial for the formation of higher-order structures.

Hydrogen Bonding: The two hydroxyl groups of the catechol moiety are excellent donors and acceptors for hydrogen bonds. unibo.itresearchgate.net This allows for the formation of extensive intermolecular hydrogen bond networks between this compound molecules, contributing significantly to the stability of the resulting assemblies. unibo.it These interactions can occur between the catechol groups themselves or with other hydrogen-bonding capable residues. wikipedia.org

Metal Chelation: The catechol group is a highly effective chelating agent for a variety of metal ions. researchgate.netunibo.it The two adjacent hydroxyl groups can bind to metal ions, forming stable coordination complexes. This property is not only important for self-assembly in the presence of metal ions but also plays a role in the adhesive properties of L-Dopa-containing materials. nih.gov

Contributions of Electrostatic and Hydrophobic Forces to Supramolecular Organization

While the catechol group plays a central role, other forces also contribute significantly to the supramolecular organization of this compound. unibo.it

Electrostatic Interactions: The amino acid nature of L-Dopa means that the trimer possesses both amino and carboxyl groups. Depending on the pH of the surrounding environment, these groups can be charged, leading to electrostatic attractions or repulsions that influence how the molecules arrange themselves. nih.gov These interactions are fundamental to the hierarchical assembly of many peptide-based biomaterials. nih.gov

Hydrophobic Forces: The nonpolar parts of the L-Dopa molecule, including the aromatic ring, contribute to hydrophobic interactions. unibo.it In aqueous environments, these hydrophobic regions tend to cluster together to minimize their contact with water, a phenomenon that drives the initial stages of self-assembly and the formation of the core of larger structures. unibo.itnih.gov

Table 1: Key Non-Covalent Interactions in this compound Self-Assembly

Interaction TypeContributing Molecular FeatureRole in Self-Assembly
Hydrogen Bonding Catechol hydroxyl groups, peptide backboneStabilizes intermolecular connections, crucial for network formation. unibo.itresearchgate.net
π-π Stacking Aromatic catechol ringPromotes parallel packing and reinforces supramolecular structures. unibo.itunibo.it
Metal Chelation Catechol hydroxyl groupsCan mediate assembly by forming crosslinks through metal ion coordination. researchgate.netunibo.it
Electrostatic Interactions Amino and carboxyl terminiInfluences molecular arrangement based on pH-dependent charges. nih.gov
Hydrophobic Forces Aromatic ring and aliphatic partsDrives the initial aggregation of molecules in aqueous environments. unibo.it

Mechanisms of Adhesion and Cohesion

The adhesive properties of L-Dopa-containing materials, including oligomers like this compound, are a subject of intense research, largely inspired by the remarkable underwater adhesion of mussel foot proteins. researchgate.netigem.org These properties arise from a combination of covalent and non-covalent interactions at the interface with a substrate and within the material itself.

Elucidation of Covalent and Non-Covalent Intermolecular Crosslinking Pathways

The ability of this compound to form robust adhesive bonds is due to a variety of crosslinking mechanisms.

Non-Covalent Crosslinking: The same non-covalent interactions that drive self-assembly also contribute to adhesion. Hydrogen bonding, π-π stacking, and metal chelation can all occur between the L-Dopa trimer and a substrate, leading to a strong, yet often reversible, adhesive force. nih.gov The catechol group is particularly adept at forming strong, reversible non-covalent interactions with wet metal oxide surfaces. nih.gov

Covalent Crosslinking: Upon oxidation, the catechol moiety of L-Dopa is converted to a highly reactive quinone. biorxiv.org This quinone can then undergo several reactions to form covalent crosslinks, leading to a permanent and strong adhesive bond. These reactions include:

Michael Addition: The quinone can react with nucleophiles such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine. researchgate.net

Schiff Base Formation: Reaction between the quinone and primary amines can also lead to the formation of Schiff bases. researchgate.net

Dopa-Dopa Crosslinking: The quinones can also react with each other, forming covalent bonds between L-Dopa residues. biorxiv.org

The interplay between these covalent and non-covalent pathways allows for both initial adhesion and subsequent curing into a strong, cohesive film. rsc.org

Comparative Analysis with Natural Mussel Foot Protein Adhesion Principles

Mussel foot proteins (Mfps) are the gold standard for underwater adhesion, and their adhesive properties are largely attributed to their high L-Dopa content. igem.orgnih.gov The adhesion of this compound can be seen as a simplified model of Mfp adhesion.

Similarities: Like Mfps, the adhesive power of the L-Dopa trimer relies heavily on the versatile chemistry of the catechol group. researchgate.netnih.gov Both utilize hydrogen bonding, metal chelation, and the potential for oxidative covalent crosslinking to adhere to a wide range of surfaces. nih.gov The presence of L-Dopa is directly correlated with the adhesiveness of Mfps. igem.org

Differences: Mfps are complex proteins with specific sequences and structures that have evolved to optimize adhesion to particular surfaces. nih.gov For instance, some Mfps are rich in other amino acids that contribute to interfacial interactions, such as lysine for its positive charge. rsc.org Furthermore, some mussel species have evolved DOPA-deficient adhesive proteins that rely on different chemical strategies, such as cation-π interactions. rsc.orgresearchgate.net this compound, being a simple trimer, lacks this structural and compositional complexity. However, it provides a valuable model system to study the fundamental principles of catechol-based adhesion.

Table 2: Comparison of Adhesion Mechanisms

FeatureThis compoundMussel Foot Proteins (Mfps)
Primary Adhesive Moiety Catechol group of L-DopaCatechol group of L-Dopa. nih.gov
Non-Covalent Interactions Hydrogen bonding, π-π stacking, metal chelation. unibo.itresearchgate.netHydrogen bonding, metal coordination, electrostatic interactions. nih.gov
Covalent Crosslinking Oxidation of catechol to quinone, followed by Michael addition, Schiff base formation, and Dopa-Dopa coupling. biorxiv.orgresearchgate.netSimilar oxidative crosslinking pathways are utilized. nih.gov
Structural Complexity Simple trimerComplex proteins with defined sequences and domains that optimize adhesive and cohesive properties. nih.gov
Other Functional Groups Primarily relies on L-Dopa chemistryOften contain other amino acids like lysine and tryptophan that contribute to adhesion through electrostatic and cation-π interactions. rsc.org

Modulation of Pathological Protein Aggregation and Assembly Pathways

Emerging research suggests that L-Dopa and its derivatives may influence the aggregation of proteins associated with neurodegenerative diseases.

Studies have shown that L-Dopa can interact with amyloidogenic proteins such as α-synuclein and amyloid-beta, which are implicated in Parkinson's and Alzheimer's diseases, respectively. acs.orgnih.gov The nature of this interaction is complex and can be context-dependent.

Some research indicates that L-Dopa may inhibit the formation of mature amyloid fibrils. mdpi.com For instance, L-Dopa has been observed to reduce the length and diameter of α-synuclein and amyloid-beta fibrils. acs.org This suggests a potential to interfere with the later stages of fibril formation.

However, other studies suggest that while L-Dopa may prevent the formation of large, insoluble fibrils, it might stabilize smaller, soluble oligomeric species. acs.orgnih.gov These oligomers are increasingly believed to be the more toxic species in neurodegenerative diseases. nih.gov For example, dopamine (B1211576) and related catecholamines have been shown to stabilize protofibrils of α-synuclein. nih.gov Furthermore, dopamine-modified α-synuclein has been found to block its own degradation and that of other proteins by chaperone-mediated autophagy, a key cellular quality control mechanism. jci.org

Therefore, the role of this compound in modulating pathological protein aggregation is likely to be multifaceted, potentially inhibiting certain aggregation pathways while promoting others. The precise effect will depend on the specific protein, the concentration of the trimer, and the surrounding biochemical environment.

Influence on Alpha-Synuclein (B15492655) Oligomerization and Fibril Formation

L-Dopa and its metabolites, particularly dopamine, play a significant role in modulating the aggregation process of alpha-synuclein, a protein centrally implicated in Parkinson's disease. researchgate.netresearchgate.net Research indicates that dopamine and its oxidative products can induce the formation of soluble, SDS-resistant oligomers of alpha-synuclein that are considered off-pathway to the formation of mature amyloid fibrils. portlandpress.com These oligomers are often described as non-fibrillar. researchgate.net The interaction is complex; while dopamine can inhibit the formation of beta-sheet-rich fibrils, it simultaneously promotes the formation of these oligomeric intermediates. researchgate.netstressmarq.com

Studies have shown that L-Dopa treatment can lead to the disassembly of pre-existing alpha-synuclein fibrils. researchgate.netacs.org This effect is not limited to alpha-synuclein, as L-Dopa has also been observed to disaggregate amyloid-beta fibrils associated with Alzheimer's disease. researchgate.netnih.gov The proposed mechanism involves the binding of L-Dopa or its oxidized derivatives to the fibrils, which disrupts their structure. researchgate.netacs.org Specifically, dopamine has been found to induce dimerization and trimerization of alpha-synuclein monomers. stressmarq.com The oxidation of methionine residues in alpha-synuclein by dopamine and its derivatives appears to be a key step in preventing the end-to-end association required for fibril elongation. portlandpress.comstressmarq.com

In vivo studies using animal models have provided further evidence for the modulatory role of L-Dopa on alpha-synuclein pathology. In a non-human primate model of Parkinson's disease, chronic L-Dopa treatment was found to abolish the accumulation of insoluble alpha-synuclein in several brain regions. nih.gov Similarly, in a mouse model, oral administration of L-Dopa with benserazide (B1668006) significantly reduced the accumulation of phosphorylated alpha-synuclein in the substantia nigra, suggesting that it may suppress the aggregation and propagation of pathological alpha-synuclein. frontiersin.org

However, the formation of these L-Dopa-induced oligomeric species may also contribute to cellular toxicity, a potential factor in the long-term side effects of L-Dopa therapy. acs.orgnih.gov These soluble oligomers have been proposed to be the pathogenic species in Parkinson's disease, capable of disrupting membrane integrity. portlandpress.com

Biochemical Mechanisms of Interaction with Amyloidogenic Proteins

The interaction of L-Dopa and its derivatives extends beyond alpha-synuclein to other amyloidogenic proteins, most notably the amyloid-beta (Aβ) peptide associated with Alzheimer's disease. researchgate.netnih.gov In vitro studies have demonstrated that L-Dopa can inhibit the formation of Aβ fibrils and also disaggregate pre-formed fibrils. researchgate.netnih.gov Atomic force microscopy has revealed that L-Dopa treatment reduces the length and diameter of both alpha-synuclein and Aβ-42 fibrils, with a more pronounced effect on Aβ-42. acs.orgbiorxiv.org

Molecular dynamics simulations suggest that L-Dopa interacts with the surfaces of Aβ-42 fibrils, leading to their disassembly into smaller, potentially oligomeric, species. acs.org This interaction is thought to disrupt the β-sheet-rich core structure of the amyloid fibrils. acs.org The proposed mechanism for this inhibitory and disaggregating effect involves the binding of catecholamines like L-Dopa and dopamine to the amyloidogenic proteins. researchgate.net Oxidized derivatives of these catecholamines have been shown to be even more effective in this regard. researchgate.netnih.gov

In the context of Aβ, L-Dopa and other catechol derivatives have been found to primarily inhibit the nucleation phase of fibrillization rather than the elongation phase. mdpi.com Among these, dopamine exhibited the strongest inhibitory activity against both Aβ1-40 and Aβ1-42 fibril formation, followed by L-Dopa. mdpi.com In animal models of Alzheimer's disease, L-Dopa administration has been shown to reduce the number of Aβ plaques and is associated with an upregulation of neprilysin (NEP) and ADAM17, enzymes involved in Aβ degradation. nih.gov

While the disassembly of mature fibrils is a potential therapeutic avenue, the resulting smaller oligomeric species induced by L-Dopa may have their own toxic effects, potentially contributing to neuronal damage. acs.orgnih.gov This highlights the dual nature of L-Dopa's interaction with amyloidogenic proteins.

Interaction with Nucleic Acids

The interaction of L-Dopa with nucleic acids, particularly DNA, has been explored, revealing potential mechanisms of genotoxicity.

Studies have investigated the binding of L-Dopa to calf thymus DNA (ctDNA), suggesting an intercalative mode of interaction. researchgate.net This mode of binding involves the insertion of the planar aromatic ring of L-Dopa between the base pairs of the DNA double helix. Spectroscopic analyses, including UV absorption and fluorescence spectroscopy, have been employed to characterize this interaction. researchgate.net

In silico molecular docking studies have provided further insights into the binding affinity and mode of interaction. These studies predict that L-Dopa can form multiple hydrogen bonds with the nitrogenous bases of B-DNA. nih.gov For instance, one study reported the formation of seven hydrogen bonds between L-Dopa and B-DNA, resulting in a calculated binding energy of -7.01 kcal/mol and an inhibition constant of 7.24 μM. nih.gov In comparison, dopamine was found to form five hydrogen bonds with a less negative binding energy. nih.gov

The interaction of L-Dopa with DNA is not limited to direct binding. Research has shown that in the presence of copper, L-Dopa can induce strand scission in plasmid DNA. nih.gov This pro-oxidant activity suggests that metal-mediated oxidation of catecholamines like L-Dopa could contribute to DNA damage and, consequently, to the pathogenesis of neurodegenerative diseases. nih.gov

Advanced Material Science Applications of L Dopa L Dopa L Dopa Derived Constructs

Development of Bio-Adhesives and Surface Coating Technologies

The inspiration for L-Dopa-based adhesives comes from marine mussels, which secrete adhesive proteins rich in L-Dopa to anchor themselves to various surfaces in turbulent, wet environments. The catechol group is central to this remarkable adhesion, capable of participating in a diverse array of bonding interactions, including hydrogen bonding, metal coordination, and covalent cross-linking. mdpi.comsemanticscholar.org Harnessing this chemistry in synthetic constructs has led to significant advancements in bio-adhesives and surface modification technologies.

The engineering of adhesives that perform effectively in the presence of water is a major challenge in medicine. L-Dopa-containing peptides and polymers have emerged as a leading solution for creating wet adhesives and tissue sealants. The catechol side chains can displace water from surfaces, enabling strong interfacial bonding with tissues. google.com Researchers have successfully incorporated L-Dopa into various biocompatible polymer backbones to create potent tissue adhesives. For instance, modifying gelatin with L-Dopa and cross-linking it with Fe³⁺ ions creates a hydrogel that can adhere strongly to tissue and arrest bleeding in preclinical models. researchgate.net

Similarly, incorporating L-Dopa into chitosan-based films has been shown to increase their tissue bonding strength significantly under photoactivation. semanticscholar.org A study on porous chitosan (B1678972) films demonstrated a 1.4-fold increase in adhesive strength with the inclusion of L-Dopa. These materials are promising for sutureless wound closure, providing both strong tissue support and a microporous environment conducive to cellular infiltration. semanticscholar.org The covalent incorporation of L-Dopa into two-component hydrogels, such as those made from polyethylene (B3416737) glycol (PEG) and dextran, has been shown to enhance their post-swelling performance as surgical sealants. acs.org The addition of L-Dopa reduced swelling, increased stiffness, and improved functional adhesion strength, making these sealants more reliable for preventing leakage from surgical sites. acs.org

MaterialL-Dopa ModificationKey FindingsApplication
Gelatin Modified with DOPA, cross-linked with Fe³⁺Rapid formation of a stable, adhesive hydrogel at body temperature. researchgate.netHemostatic agent, tissue sealant
Chitosan L-Dopa incorporated into porous films1.4x increase in photochemical tissue bonding strength. semanticscholar.orgSutureless wound repair
PEG:dextran Covalently incorporated L-DopaReduced swelling by 50.3%, increased stiffness by 287.4%, increased adhesion by 53.6%. acs.orgSurgical sealant
Resilin-Like Proteins (RLPs) Biosynthetic incorporation of DOPA, cross-linked with Fe³⁺Formation of hydrogels with tunable viscoelastic and self-healing properties. researchgate.netacs.orgTissue engineering scaffolds

Beyond bulk adhesives, L-Dopa and its polymers, such as polydopamine (PDA), are extensively used for surface functionalization. A simple dip-coating process in a dopamine (B1211576) solution can deposit a thin, adherent PDA layer onto virtually any material, including metals, ceramics, and polymers. mdpi.comrsc.org This versatility is invaluable for enhancing the biocompatibility of medical implants and devices.

Research has shown that functionalizing the surface of poly(methyl methacrylate) (PMMA), a material used in artificial corneas, with L-Dopa significantly improves its biocompatibility. bgu.ac.il The L-Dopa coated surface promoted greater confluency and metabolic rates of human corneal cells and fostered cellular adhesion and proliferation without inducing undesirable phenotypic changes. bgu.ac.il Similarly, L-Dopa has been used as a stable surface modifier for iron oxide nanoparticles, enhancing their dispersion in water and ensuring their biocompatibility for biomedical applications. unibo.it The functionalized nanoparticles showed long-term stability and were non-toxic to cells. unibo.it This surface modification strategy is also applied to improve the antifouling properties of membranes, where L-Dopa coatings increase hydrophilicity, and to immobilize bioactive molecules like peptides onto scaffold surfaces to direct tissue regeneration. rsc.org

Design of Self-Assembling Hydrogels and Nanostructures

Self-assembly is a powerful bottom-up approach for creating complex, functional materials. Peptides containing L-Dopa are excellent building blocks for self-assembly due to the multiple non-covalent interactions facilitated by the amino acid structure and the unique catechol group. unibo.itunibo.it These interactions drive the organization of peptides into ordered supramolecular structures like fibrils, fibers, and films, which can form bulk materials such as hydrogels. researchgate.net

Peptides containing two or more L-Dopa units have demonstrated a strong propensity to self-assemble into well-defined nanostructures. For example, a DOPA-DOPA dipeptide was observed to form a tangled network of flexible, elongated fibrillar structures with cross-sections ranging from 20 to 50 nm. acs.org Protecting the N-terminus of the dipeptide with a fluorenylmethoxycarbonyl (Fmoc) group resulted in the formation of narrower fibers and induced the formation of a self-supporting hydrogel. acs.org

Longer peptides with multiple Dopa units also form fibrillar assemblies. unibo.it A pentapeptide containing two Dopa residues (Asp-Dopa-Asn-Lys-Dopa) was shown to self-assemble into amyloid-like fibrillar networks that extend for micrometers. unibo.itunibo.it These peptide-based nanostructures, including fibers and films, can be used to create coatings or to form the basis of 3D scaffolds. researchgate.net Furthermore, electrospinning techniques have been used to create nanofiber mats from polymers like poly(L-lactic acid) and gelatin, which can then be coated with polydopamine to enhance their biological functionality. rsc.orgresearchgate.net

Peptide MotifAssembly ConditionsResulting NanostructureKey Characteristics
DOPA-DOPA Ethanol and waterTangled fibrous networkFlexible, elongated fibrils, 20-50 nm in diameter. acs.org
Fmoc-DOPA-DOPA Ethanol and waterNarrower fiber network, hydrogelForms a self-supporting hydrogel; fibers 4-30 nm in width. acs.org
Asp-Dopa-Asn-Lys-Dopa Water with sonicationAmyloid-like fibrillar assembliesLinear, unbranched fibrils extending for micrometers. unibo.itunibo.it
PEG₈-(Nal-Dopa)₃ Aqueous solutionSelf-supporting soft hydrogelBiocompatible material suitable as a scaffold for cell growth. rsc.org

A key advantage of Dopa-containing self-assembling systems is the ability to tune their properties for specific applications. The mechanical and structural characteristics of the resulting biomaterials can be precisely controlled by modifying the peptide sequence, altering the Dopa content, or changing the assembly conditions. google.com For example, hydrogels formed from Dopa-incorporated resilin-like proteins exhibit viscoelastic and self-healing properties that are highly dependent on the catechol content and the molecular weight of the protein. researchgate.netacs.org

Cross-linking provides another powerful tool for tuning material properties. The catechol groups of Dopa can form coordination complexes with metal ions, such as Fe³⁺, creating robust cross-links that enhance the mechanical stability of hydrogels. researchgate.net This cross-linking can be combined with or occur alongside oxidative covalent cross-linking of the catechol groups, offering multiple mechanisms to control the final architecture and function of the material. researchgate.net By rationally designing the peptide building blocks and controlling the cross-linking chemistry, it is possible to engineer customizable biomaterials with a wide range of properties, from soft, injectable hydrogels for drug delivery to rigid scaffolds for tissue engineering. google.commdpi.com

Collagen-Mimicking Peptide Scaffolds and Biomaterials

Collagen is the primary structural protein in the extracellular matrix (ECM) and is widely used in tissue engineering due to its excellent biocompatibility and cell-supporting properties. bgu.ac.il However, animal-derived collagen carries risks of pathogen transmission and batch-to-batch variability. Recombinant collagen-mimicking peptides (CMPs) offer a promising alternative, but they often lack the post-translational modifications necessary for optimal structural stability and function. bgu.ac.ilresearchgate.net

Recent breakthroughs in synthetic biology have enabled the site-specific incorporation of L-Dopa into CMPs during their production in E. coli. bgu.ac.ilmagnusconferences.com This strategy creates "smart" biomaterials with enhanced functionalities. The catechol side chain of the incorporated L-Dopa residues significantly improves the molecular stability of the CMPs and promotes their self-assembly into triple-helical structures and subsequent fibrillation under physiological conditions. magnusconferences.com The presence of L-Dopa enhances the fibrillation process, leading to more robust scaffold materials. bgu.ac.ilresearchgate.net

Promotion of Triple-Helix Structure Formation and Fibrillation

The incorporation of L-Dopa into peptide sequences, particularly those mimicking collagen, has been shown to be a potent strategy for enhancing structural stability and promoting the formation of higher-order structures like triple helices and fibrils. magnusconferences.comresearchgate.net Collagen, a primary structural protein in the extracellular matrix (ECM), naturally forms a triple-helix structure that is crucial for its mechanical stability and biological function. magnusconferences.comnih.gov However, synthetically produced collagen-mimicking polypeptides (CMPs) often lack the necessary post-translational modifications to achieve this stability. researchgate.net

Research has demonstrated that the site-specific integration of L-Dopa into CMPs using genetic code expansion techniques can overcome this limitation. magnusconferences.comresearchgate.net The catechol side chain of L-Dopa significantly contributes to molecular stability and self-assembly. magnusconferences.com It facilitates the formation of hydrogen bonds and, upon oxidation, can form inter-peptide cross-links. researchgate.net This cross-linking capability greatly enhances the propensity of the peptides to assemble into triple-helical structures under physiological conditions. magnusconferences.com For example, adding a dopamine residue to the N-terminus of a (Gly-Nleu-Pro)₆ peptide, followed by incubation with Fe³⁺, successfully converted a non-helical peptide into a triple-helical one. nih.gov

This enhanced triple-helix formation is a critical precursor to fibrillation, the process by which these structures further assemble into larger collagen-like fibrils. researchgate.net Studies on L-Dopa-containing CMPs confirm that the inclusion of L-Dopa significantly accelerates the fibrillation process in vitro. researchgate.net This ability to promote and stabilize these hierarchical structures is fundamental to engineering biomaterials that can effectively mimic the native ECM. magnusconferences.com

Table 1: Impact of L-Dopa Incorporation on Peptide Structure

This table summarizes research findings on how incorporating L-Dopa affects the structural properties of collagen-mimicking peptides (CMPs).

PropertyStandard CMPsL-Dopa-Containing CMPsKey MechanismSource
Triple-Helix Formation Unstable or absentStable triple-helix formation observedCatechol side chain enhances molecular stability and hydrogen bonding. magnusconferences.comresearchgate.net magnusconferences.comresearchgate.net
Fibrillation Slow or inefficientSignificantly enhanced and accelerated fibrillationInter-peptide cross-linking upon oxidation of L-Dopa's catechol group. researchgate.net researchgate.net
Structural Induction Non-helicalInduction of triple-helical structureMetal ion chelation by dopamine residues can template helix formation. nih.gov nih.gov

Modulation of Cell Adhesion, Spreading, and Metabolic Activity on Engineered Surfaces

The catechol group in L-Dopa is well-known for its strong adhesive properties, inspired by the proteins found in mussels that allow them to adhere to various wet surfaces. researchgate.netwikipedia.org This functionality has been harnessed in L-Dopa-containing peptide constructs to create surfaces that enhance cellular interaction. Engineered biomaterials, such as 2-D hydrogels and 3-D scaffolds, incorporating L-Dopa-modified peptides show superior biocompatibility and functionality. magnusconferences.comresearchgate.net

Research has consistently shown that surfaces coated with L-Dopa or peptides containing L-Dopa promote robust cell adhesion and subsequent spreading. magnusconferences.comresearchgate.net For instance, human fibroblasts cultured on 2-D hydrogels or within 3-D scaffolds made with L-Dopa-containing CMPs demonstrated significantly improved adhesion and spreading compared to those without L-Dopa. researchgate.net Similarly, coating a titanium surface with L-Dopa not only increased the surface's hydrophilicity but also led to enhanced cell adhesion. nih.gov This effect is attributed to the ability of the catechol moiety to bind effectively to both organic and inorganic surfaces and to interact favorably with cell surface receptors. nih.gov

Beyond initial attachment, these engineered surfaces also positively influence cell behavior and function. The presence of L-Dopa-incorporated CMPs has been shown to lead to increased metabolic activity in human fibroblasts. researchgate.net In a study using human bone marrow mesenchymal stem cells (BM-MSCs) on L-Dopa-coated titanium, a marked increase in cell proliferation and mitochondrial activity was observed. nih.gov This suggests that the L-Dopa-mediated interface does not merely anchor cells but actively supports their growth and physiological functions, making it a powerful tool for designing bioactive materials for tissue regeneration. magnusconferences.com

Table 2: Effects of L-Dopa Constructs on Cellular Behavior

This table details the observed effects of surfaces engineered with L-Dopa-containing constructs on various cellular activities.

Cellular ResponseSurface ConditionObservationSource
Cell Adhesion Hydrogels with L-Dopa-CMPsEnhanced adhesion of human fibroblasts. researchgate.net
L-Dopa-coated titaniumEnhanced adhesion of bone marrow mesenchymal stem cells. nih.gov
Cell Spreading Scaffolds with L-Dopa-CMPsEnabled the spreading of human fibroblasts. researchgate.net
Metabolic Activity Hydrogels with L-Dopa-CMPsIncreased metabolic activity of human fibroblasts. researchgate.net
Cell Proliferation L-Dopa-coated titaniumIncreased proliferation of bone marrow mesenchymal stem cells. nih.gov
Mitochondrial Activity L-Dopa-coated titaniumEnhanced mitochondrial activity. nih.gov

Future Research Trajectories and Open Questions in L Dopa L Dopa L Dopa Research

Exploration of Novel and Efficient Synthetic Pathways for Defined L-DOPA Oligopeptides

The synthesis of peptides containing L-Dopa, including the tripeptide L-Dopa-L-dopa-L-dopa, presents a significant challenge due to the easily oxidizable catechol group. acs.org Current methodologies for producing L-Dopa-containing peptides, such as di- and tetrapeptides, typically rely on established solution-phase or solid-phase peptide synthesis (SPPS) techniques. academie-sciences.fr These methods necessitate the use of protecting groups for the catechol hydroxyls to prevent unwanted side reactions, followed by a deprotection step. acs.orgacademie-sciences.fr

Another area of investigation is the development of orthogonal protecting group strategies that are fully compatible with the sensitive catechol moiety. This would allow for more complex L-Dopa-containing peptide architectures to be assembled with greater precision. The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reaction vessel, could also dramatically improve the efficiency of producing this compound and other oligopeptides. unibo.it

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic PathwayAdvantagesChallengesFuture Research Focus
Solid-Phase Peptide Synthesis (SPPS) Well-established, allows for easy purification. academie-sciences.frRequires protection of the catechol group, potential for side reactions during deprotection. acs.orgDevelopment of novel, acid-labile protecting groups for the catechol moiety.
Solution-Phase Synthesis Scalable, allows for characterization of intermediates. academie-sciences.frCan be labor-intensive and time-consuming. acs.orgOptimization of coupling reagents to improve efficiency and reduce racemization.
Chemoenzymatic Synthesis High stereospecificity, environmentally friendly. scirp.orgControlling enzyme activity to prevent over-oxidation. scirp.orgEngineering enzymes with tailored substrate specificity and reactivity.
One-Pot Synthesis Increased efficiency, reduced waste. unibo.itRequires careful optimization of reaction conditions to avoid side products.Designing novel catalytic systems that are compatible with all reaction steps.

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Assembly Dynamics Monitoring

L-Dopa-containing peptides have a known propensity to self-assemble into higher-order structures like nanofibers and hydrogels. unibo.itunibo.it The intermolecular interactions driving this assembly, including hydrogen bonding, π-π stacking of the aromatic rings, and catechol-mediated interactions, are of great interest for the development of novel biomaterials. unibo.itresearchgate.net Understanding the real-time dynamics of how this compound assembles is crucial for controlling the properties of the resulting materials.

Future research will likely focus on the application and development of advanced spectroscopic and imaging techniques to monitor these assembly processes in real time. Techniques such as fluorescence spectroscopy can be employed to study the binding affinities and thermodynamics of the interactions between the tripeptide and other molecules or surfaces. nih.gov UV-Vis spectrophotometry can track the self-aggregation of L-Dopa containing molecules over time by observing changes in absorbance. researchgate.net

Furthermore, high-resolution imaging techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be instrumental in visualizing the morphology of the self-assembled nanostructures. unibo.it Cryo-electron microscopy (cryo-EM) could provide unprecedented detail of the assembled structures at near-atomic resolution. The development of in-situ monitoring techniques that can track the assembly process within a biological environment would be a significant breakthrough.

Deeper Elucidation of the Precise Biochemical Roles of this compound in Complex Biological Milieus

While the biochemical roles of the L-Dopa monomer are well-documented, particularly as a precursor to the neurotransmitter dopamine (B1211576), the specific functions of the this compound tripeptide are largely unknown. acs.orgyoutube.com It is hypothesized that this tripeptide could have unique biological activities distinct from the monomer.

A significant area for future research is to investigate how this tripeptide interacts with biological systems. For instance, it is important to determine if this compound can be transported across cell membranes and whether it can be metabolized by cellular enzymes. nih.gov Studies on the stability of the tripeptide in various biological fluids, such as plasma and cerebrospinal fluid, will be crucial to understanding its potential as a therapeutic agent.

Another key question is whether the tripeptide can modulate the activity of enzymes involved in dopamine metabolism, such as DOPA decarboxylase or catechol-O-methyltransferase. wikipedia.org Furthermore, the potential for this compound to interact with proteins involved in neurodegenerative diseases, such as α-synuclein, is a critical area of investigation. acs.org The tripeptide's antioxidant properties, stemming from the catechol groups, also warrant thorough investigation, as oxidative stress is a known contributor to neuronal damage. ebi.ac.ukwikipedia.org

Establishment of Rational Design Principles for Tailored Biomaterial Performance Based on L-DOPA Oligopeptides

The adhesive properties of L-Dopa, inspired by the proteins found in mussels, have led to the development of a wide range of biomaterials. wikipedia.orgnih.gov Short L-Dopa-containing peptides, like the this compound tripeptide, offer a modular approach to designing biomaterials with precisely controlled properties.

A major future research trajectory is to establish clear design principles that link the sequence and structure of L-DOPA oligopeptides to the performance of the resulting biomaterials. For example, understanding how the number and spacing of L-Dopa residues in a peptide affect its adhesive strength and curing time is essential. The synergy between L-Dopa and other amino acids, such as lysine (B10760008), in enhancing adhesion is another important area of study. unibo.it

The ability of this compound to form hydrogels with tunable mechanical properties is also a promising area for future development. frontiersin.org By controlling the self-assembly process, it may be possible to create injectable hydrogels for applications in tissue engineering and drug delivery. frontiersin.org The incorporation of the tripeptide into other polymer systems could also lead to the development of novel composite materials with enhanced biocompatibility and functionality. pnas.org

Q & A

Q. How can researchers optimize the enzymatic conversion of L-tyrosine to L-DOPA in microbial systems?

Methodological Answer: Optimization requires systematic variation of substrate concentrations (e.g., 0.1% L-tyrosine), controlled feeding strategies (e.g., pulsed vs. continuous), and inclusion of antioxidants like L-ascorbic acid to stabilize reaction intermediates. Enzyme activity assays (e.g., tyrosinase activity) and HPLC quantification of L-DOPA yield are critical for evaluating conversion efficiency. Maximum reported conversion rates reach 85% under optimal conditions .

Q. What experimental parameters are critical for ensuring reproducibility in L-DOPA synthesis protocols?

Methodological Answer: Key parameters include:

  • Substrate purity : Use ≥98% HPLC-grade L-tyrosine to minimize side reactions .
  • Reaction conditions : Standardize pH, temperature, and agitation rates during synthesis.
  • Analytical validation : Employ triple-replicate experiments with statistical reporting (mean ± SD) and cross-validate results using NMR or mass spectrometry .

Q. What are the key considerations when designing in vitro models to study L-DOPA's effects on neurotransmitter release?

Methodological Answer:

  • Tissue preparation : Use fresh rat brain slices to preserve synaptic integrity.
  • Decarboxylase inhibition : Include carbidopa to block peripheral L-DOPA conversion, isolating central nervous system effects.
  • Radiolabeling : Tritiated dopamine/serotonin efflux assays can quantify neurotransmitter release dynamics. Ensure controls (e.g., 6-hydroxydopamine lesions) to differentiate catecholamine vs. serotonin pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in long-term clinical outcomes of L-DOPA therapy for Parkinson's disease?

Methodological Answer: Longitudinal studies must stratify cohorts by baseline disease severity and monitor non-motor symptoms (e.g., cognitive decline, hallucinations) using standardized tools like the Unified Parkinson’s Disease Rating Scale (UPDRS). Survival analysis (e.g., Kaplan-Meier curves) and multivariate regression can identify confounding variables (e.g., age, comorbidities). Evidence suggests 84% of patients develop L-DOPA-resistant symptoms (e.g., dementia) after 15 years, necessitating adjunct therapies .

Q. What methodological approaches can differentiate between L-DOPA's direct effects and its metabolites in modulating neurochemical pathways?

Methodological Answer:

  • Isotopic tracing : Use deuterated L-DOPA to track metabolite distribution via LC-MS.
  • Enzyme-specific inhibitors : Co-administer aromatic L-amino acid decarboxylase (AADC) inhibitors (e.g., benserazide) to isolate non-decarboxylated L-DOPA effects.
  • Microdialysis : Monitor extracellular dopamine/serotonin levels in striatal regions to distinguish presynaptic vs. postsynaptic actions .

Q. How can advanced statistical models resolve contradictions in preclinical and clinical data regarding L-DOPA-induced dyskinesia mechanisms?

Methodological Answer:

  • Meta-analysis : Pool data from animal models (e.g., 6-OHDA-lesioned rats) and human trials to identify conserved pathways.
  • Bayesian networks : Model probabilistic interactions between L-DOPA dosage, receptor sensitization, and dyskinesia severity.
  • Cross-species RNA-seq : Compare transcriptomic profiles in dyskinetic vs. non-dyskinesia cohorts to pinpoint molecular targets .

Methodological Frameworks for Research Design

  • Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example:

    "Does co-administration of NMDA receptor antagonists reduce L-DOPA-induced dyskinesia in Parkinsonian primates?"

  • Data presentation : Avoid redundant data in text/tables; use heatmaps or Sankey diagrams to visualize neurotransmitter flux or clinical outcome trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.